morpholin-4-yl[2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl]methanone
Overview
Description
Morpholin-4-yl[2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl]methanone is a complex organic compound that features a morpholine ring, a tetrazole ring, and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholin-4-yl[2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the benzothiophene core, followed by the introduction of the tetrazole ring through cyclization reactions. The morpholine ring is then attached via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl[2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the benzothiophene or morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Morpholin-4-yl[2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of morpholin-4-yl[2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole-containing molecules and benzothiophene derivatives. Examples are:
Morpholin-4-yl-1,3,5-triazine derivatives: These compounds also contain a morpholine ring and exhibit various biological activities.
Indole derivatives: These compounds share structural similarities and have diverse biological applications.
Uniqueness
Morpholin-4-yl[2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl]methanone is unique due to its combination of a morpholine ring, a tetrazole ring, and a benzothiophene moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
morpholin-4-yl-[2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c20-13(18-5-7-21-8-6-18)12-10-3-1-2-4-11(10)22-14(12)19-9-15-16-17-19/h9H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSIBFOMACDVRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C=NN=N3)C(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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